molecular formula C8H8BrN3 B2971808 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine CAS No. 2418732-46-2

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine

Cat. No.: B2971808
CAS No.: 2418732-46-2
M. Wt: 226.077
InChI Key: MGPSJGMMKBGIQQ-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C8H8BrN3. It is a member of the pyrazolo[1,5-a]pyrazine family, characterized by a fused ring system containing both pyrazole and pyrazine rings.

Scientific Research Applications

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine has several scientific research applications:

Safety and Hazards

The safety information for 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyrazine. One common method includes the reaction of 6,7-dimethylpyrazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrazolo[1,5-a]pyrazines with various functional groups.

    Oxidation and Reduction: Products include oxides or dehalogenated pyrazolo[1,5-a]pyrazines.

    Coupling Reactions: Products include biaryl or heteroaryl derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to alter cellular functions. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 6,7-Dimethylpyrazolo[1,5-a]pyrazine
  • 3-Chloro-6,7-dimethylpyrazolo[1,5-a]pyrazine

Uniqueness

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine is unique due to the presence of both bromine and methyl groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

3-bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(2)12-8(4-10-5)7(9)3-11-12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPSJGMMKBGIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)C=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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